molecular formula C16H23N3O2 B3007668 (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 2309552-78-9

(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone

Cat. No. B3007668
CAS RN: 2309552-78-9
M. Wt: 289.379
InChI Key: ASYBAFMKUDLWFQ-UHFFFAOYSA-N
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Description

The compound "(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone" is a heterocyclic molecule that features both pyrrolidine and piperidine rings. These structural motifs are common in various bioactive compounds and are of significant interest in medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

The synthesis of related spiropyrrolidine-tetralones involves an unexpected ring-contraction reaction of a 4-disubstituted piperidine to 3-disubstituted pyrrolidine . This process includes the intramolecular quaternization of the piperidine nitrogen to form a bridged bicyclic quaternary ammonium salt intermediate, which upon opening with cyanide results in the formation of the pyrrolidine ring .

Molecular Structure Analysis

Structural exploration of similar compounds has been performed using various spectroscopic techniques and X-ray diffraction studies . For instance, a compound with a piperidine ring linked to a morpholino group was found to crystallize in the monoclinic crystal system, with the piperidine and morpholine rings adopting a chair conformation . Similarly, the crystal structure of another piperidine derivative revealed that the piperidine ring also adopts a chair conformation . These studies provide insights into the conformational preferences of the piperidine ring, which is relevant to the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be influenced by the substituents on the piperidine ring. For example, the substitution reaction of a piperidine derivative with dichlorobenzenesulfonylchloride led to the formation of a new compound with a distorted tetrahedral geometry around the sulfur atom . This suggests that the compound "this compound" may also undergo substitution reactions depending on the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be characterized by spectroscopic techniques and thermal analysis . The thermal stability of such compounds has been studied using thermogravimetric analysis, revealing stability over a certain temperature range . Additionally, the electronic properties, such as the HOMO-LUMO energy gap, can be evaluated through density functional theory calculations, which help in understanding the electronic structure and potential reactivity of the molecule . The molecular electrostatic potential map can also identify reactive sites on the molecular surface .

Scientific Research Applications

Synthesis and Structural Modifications

The compound belongs to a class of chemicals that have been studied for their synthesis methods and structural versatility. Research includes the development of functionalized 3-aminopyrrolidines and piperidines, where methods such as iodoamination and azidomethoxylation have been employed to achieve various derivatives (Matos, Afonso, & Batey, 2001). Such methodologies are crucial for creating compounds with potential biological activity or for further chemical transformations.

Applications in Organic Synthesis

The compound's derivatives have been utilized in organic synthesis, showcasing their importance in constructing complex molecular architectures. For instance, novel methods for synthesizing heterocycles that contain both piperidine and pyridine rings highlight the efficiency and potential applications in organic chemistry, particularly in synthesizing compounds with medicinal relevance (Zhang et al., 2020).

Potential in Antimicrobial Studies

Compounds structurally related to (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone have been investigated for their antimicrobial properties. The synthesis and antimicrobial activity evaluation of certain derivatives show promise in this field, suggesting potential applications in developing new antimicrobial agents (Kumar et al., 2012).

properties

IUPAC Name

[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-21-15-6-10-19(12-15)14-4-8-18(9-5-14)16(20)13-3-2-7-17-11-13/h2-3,7,11,14-15H,4-6,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYBAFMKUDLWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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